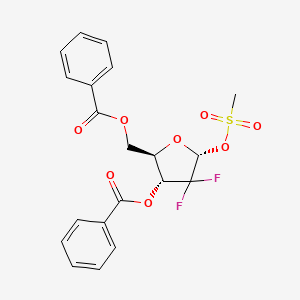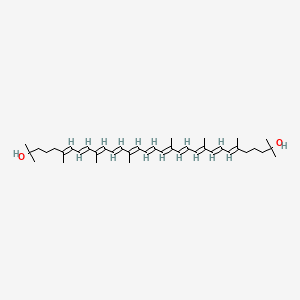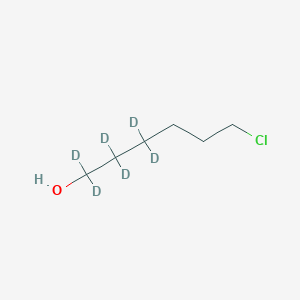
((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate is a useful research compound. Its molecular formula is C20H18F2O8S and its molecular weight is 456.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
Methyl-2-formyl benzoate , a compound with bioactive precursor properties for the synthesis of various pharmacologically active molecules, demonstrates the importance of similar complex organic compounds in drug discovery and development (Farooq & Ngaini, 2019). The review highlights its versatility as a substrate for producing medical products, pointing towards the potential of similarly structured compounds in pharmaceutical applications.
Role in Advanced Synthesis Techniques
The application of trifluoromethanesulfonic acid in organic synthesis, particularly in electrophilic aromatic substitution reactions and in the synthesis of complex organic compounds, suggests the relevance of sophisticated synthetic routes that might involve the use of similar difluoro-containing compounds (Kazakova & Vasilyev, 2017). This underscores the potential applications in creating new organic molecules, possibly including those with pharmaceutical or material science applications.
Environmental and Health Impact Studies
The examination of per- and polyfluoroalkyl substances (PFAS) , including their environmental occurrence, fate, and effects, provides insights into the environmental impact of fluorinated compounds. Although the specific compound was not directly mentioned, understanding the behavior and impact of PFAS can inform the environmental management of related compounds (Munoz et al., 2019). Research into the degradation and environmental pathways of PFAS highlights the importance of assessing the ecological and human health risks of complex fluorinated molecules.
Biodegradation and Environmental Fate
Investigations into the microbial degradation of polyfluoroalkyl chemicals inform on the environmental persistence and potential for accumulation in ecosystems, which is critical for assessing the long-term environmental impact of fluorinated compounds and their derivatives (Liu & Avendaño, 2013). This research is vital for developing strategies to mitigate the environmental footprint of synthetic compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate' involves the protection of a tetrahydrofuran ring, followed by the introduction of a benzoyloxy group and a methylsulfonyl group. The final step involves the esterification of the protected tetrahydrofuran ring with a benzoate group.", "Starting Materials": [ "Tetrahydrofuran", "Benzoyl chloride", "Methylsulfonyl chloride", "Methanol", "Sodium hydroxide", "Benzoic acid", "Difluoromethylsulfonyl fluoride", "Triethylamine", "Dimethylaminopyridine", "N,N-Dimethylformamide", "Diisopropylethylamine" ], "Reaction": [ "Protection of tetrahydrofuran ring with difluoromethylsulfonyl fluoride and triethylamine in N,N-dimethylformamide", "Introduction of benzoyloxy group using benzoyl chloride and sodium hydroxide in methanol", "Introduction of methylsulfonyl group using methylsulfonyl chloride, triethylamine, and dimethylaminopyridine in N,N-dimethylformamide", "Deprotection of tetrahydrofuran ring using diisopropylethylamine in methanol", "Esterification of tetrahydrofuran ring with benzoic acid using dicyclohexylcarbodiimide and dimethylaminopyridine in dichloromethane" ] } | |
Número CAS |
134877-43-3 |
Fórmula molecular |
C20H18F2O8S |
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
[(2R,3R,5S)-3-benzoyloxy-4,4-difluoro-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H18F2O8S/c1-31(25,26)30-19-20(21,22)16(29-18(24)14-10-6-3-7-11-14)15(28-19)12-27-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15-,16-,19+/m1/s1 |
Clave InChI |
LIAQHZDWFACWFK-MDZRGWNJSA-N |
SMILES isomérico |
CS(=O)(=O)O[C@H]1C([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F |
SMILES |
CS(=O)(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F |
SMILES canónico |
CS(=O)(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)



